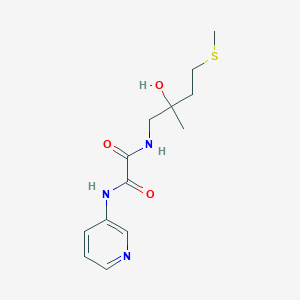
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide, a compound with the potential for various biological activities, has garnered attention in recent research. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and significant research findings.
- Molecular Formula : C15H22N2O5S
- Molecular Weight : 342.4 g/mol
- CAS Number : 1396746-05-6
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its pharmacological effects, particularly its potential as an anticancer agent and its interactions with various biological systems.
Anticancer Activity
Recent studies have highlighted the compound's inhibitory effects on cancer cell lines. For instance, it has shown promising results in inhibiting the viability of A431 human epidermoid carcinoma cells, with IC50 values indicating significant cytotoxicity compared to non-tumorigenic cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Stat3 Phosphorylation : This pathway is crucial in many cancers, and the compound's ability to inhibit Stat3 may contribute to its anticancer properties .
- Impact on Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A431 Human Carcinoma | 0.29 - 0.90 | |
| Cytotoxicity | HepG2 Human Liver Cells | 0.51 - 0.73 | |
| Antimalarial Activity | Plasmodium falciparum | µM range |
Case Studies
- Study on A431 Cells : A study evaluated the cytotoxic effects of various oxalamide derivatives, including our compound. Results indicated that it has a selective action against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimalarial Potential : The compound was also tested against Plasmodium falciparum strains, revealing moderate antimalarial activity. This highlights its potential as a dual-action therapeutic agent against both cancer and malaria .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-13(19,5-7-20-2)9-15-11(17)12(18)16-10-4-3-6-14-8-10/h3-4,6,8,19H,5,7,9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOTEXXOIGLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













